![molecular formula C14H19N7O2 B5760227 6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)
6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazine derivatives often involves multi-step reactions, including condensation, cyclization, and nucleophilic substitution reactions. For example, a novel synthesis approach under microwave irradiation for triazine derivatives suggests a methodology that could potentially be adapted for the synthesis of the compound (Sadek et al., 2023). Similarly, the synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, including derivatives with dimethylamino groups, provide insights into the synthesis routes for related compounds (Wijtmans et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that triazine derivatives can exhibit planar structures due to π-conjugation, facilitating extensive networks of hydrogen bonds and π–π stacking interactions, as observed in some crystallographic studies (Liping Lu et al., 2004). These structural features are critical for understanding the chemical behavior and potential interaction mechanisms of the compound.
Chemical Reactions and Properties
Triazine derivatives are known for participating in various chemical reactions, including nucleophilic substitution and cyclization, to yield a diverse array of compounds. The reactivity of such compounds towards different reagents can lead to the synthesis of novel derivatives with unique biological and chemical properties (Patel et al., 2011).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. X-ray crystallography studies provide detailed insights into the molecular and crystal structures of these compounds, which are crucial for understanding their physical properties and behavior in different environments.
Chemical Properties Analysis
The chemical properties of triazine derivatives, including acidity, basicity, and reactivity towards various chemical agents, are defined by the nature of their functional groups and the electronic distribution within the molecule. Studies on the synthesis and reactivity of similar compounds highlight the versatility of triazine derivatives in chemical synthesis and their potential as intermediates in the production of biologically active molecules (Desai et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its physical and chemical properties, and exploring its uses in fields like medicine, materials science, or chemical engineering .
Propriétés
IUPAC Name |
3-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2/c1-20(2)12-15-13(21-8-4-3-5-9-21)17-14(16-12)23-11-7-6-10(22)18-19-11/h6-7H,3-5,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGFAPJNGIPXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)OC3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazin-3-ol, 6-(4-dimethylamino-6-piperidin-1-yl-[1,3,5]triazin-2-yloxy)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



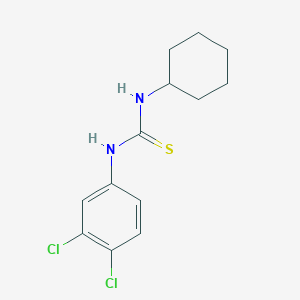
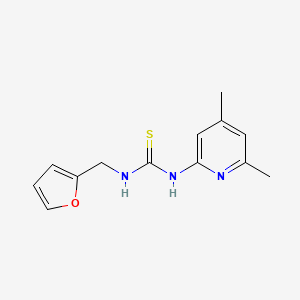
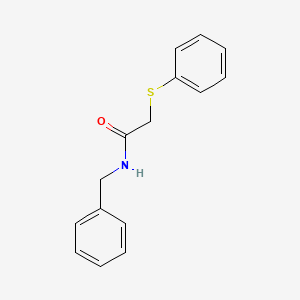
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
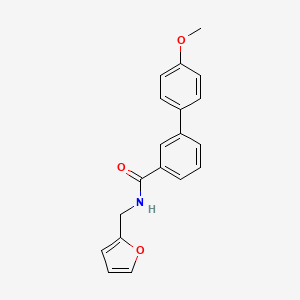
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)
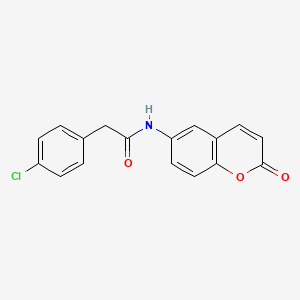
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)